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Compound of Interest

Compound Name: Upacicalcet

Cat. No.: B611592 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective cross-

validation of Upacicalcet against other calcimimetics for the treatment of secondary

hyperparathyroidism (SHPT) in hemodialysis patients.

Secondary hyperparathyroidism (SHPT), a common complication in patients with end-stage

kidney disease, is characterized by elevated parathyroid hormone (PTH) levels, leading to

mineral and bone disorders. Calcimimetics are a class of drugs that allosterically modulate the

calcium-sensing receptor (CaSR) on the parathyroid gland, increasing its sensitivity to

extracellular calcium and thereby reducing PTH secretion. This guide provides a detailed

comparison of Upacicalcet, a novel injectable calcimimetic, with established alternatives,

primarily the oral calcimimetic Cinacalcet and the injectable calcimimetic Etelcalcetide.

Mechanism of Action: Targeting the Calcium-
Sensing Receptor
Upacicalcet, like other calcimimetics, functions as a positive allosteric modulator of the CaSR

in the parathyroid gland.[1][2] By binding to the CaSR, it enhances the receptor's sensitivity to

circulating calcium.[1] This heightened sensitivity tricks the parathyroid gland into perceiving

higher calcium levels than are actually present, leading to a significant suppression of PTH

synthesis and secretion.[1][2] This action helps to control SHPT and its associated

complications.[1] Notably, studies suggest Upacicalcet targets the amino acid binding site of
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the CaSR, which may differ from other calcimimetics and could influence its efficacy and safety

profile.[3][4][5]
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Caption: Mechanism of Upacicalcet on the CaSR signaling pathway.

Comparative Efficacy in PTH Reduction
Direct head-to-head randomized controlled trials comparing Upacicalcet with other

calcimimetics are not yet available. Therefore, this comparison is based on data from individual

placebo-controlled trials and trials comparing other calcimimetics.

Table 1: Comparison of Efficacy in Lowering Intact PTH (iPTH)
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Efficacy Endpoint
Upacicalcet (vs.
Placebo)[6]

Etelcalcetide (vs.
Cinacalcet)

Cinacalcet (vs.
Placebo)

Primary Outcome

67% of patients

achieved mean iPTH

of 60-240 pg/mL (vs.

8% for placebo).

68.2% of patients

achieved >30% iPTH

reduction (vs. 57.7%

for cinacalcet).

43% of patients

achieved iPTH ≤250

pg/mL (vs. 5% for

placebo).

≥30% iPTH Reduction
81% of patients (vs.

8% for placebo).

Non-inferior to

cinacalcet, with a

trend towards

superiority.

~60% of patients in

some trials.

≥50% iPTH Reduction
52% of patients (vs.

4% for placebo).

52.4% of patients (vs.

40.2% for cinacalcet).

Not consistently

reported as a primary

endpoint.

Mean iPTH Reduction
Not reported as mean

percentage.

Mean PTH levels

declined by 40% over

one year in a real-

world study.

Mean iPTH values

decreased by 43%

(vs. 9% increase for

placebo).

Note: Trial designs, patient populations, and baseline PTH levels may vary, affecting direct

comparability.

Comparative Safety and Tolerability Profile
The safety profile, particularly concerning gastrointestinal adverse events and hypocalcemia, is

a critical differentiator among calcimimetics.

Table 2: Comparison of Key Safety Outcomes
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Adverse Event
Profile

Upacicalcet (vs.
Placebo)[6]

Etelcalcetide (vs.
Cinacalcet)

Cinacalcet (vs.
Placebo)

Nausea

Similar incidence to

placebo (Upacicalcet:

85% total AEs,

Placebo: 72%).[6]

18.3% (vs. 22.6% for

cinacalcet).

A common side effect,

leading to low

adherence.

Vomiting
Similar incidence to

placebo.[6]

13.3% (vs. 13.8% for

cinacalcet).
A common side effect.

Hypocalcemia (<7.5

mg/dL)

2% of patients (vs. 0%

for placebo).[6]

Suggested to pose the

highest risk among

calcimimetics.

A known risk, requires

calcium monitoring.

Upacicalcet appears to have a favorable gastrointestinal side effect profile compared to oral

Cinacalcet. While Etelcalcetide, an injectable, was developed to improve adherence, it did not

significantly reduce gastrointestinal events compared to Cinacalcet and may pose a higher risk

of hypocalcemia.

Experimental Protocols
Understanding the methodologies of the key clinical trials is essential for interpreting the

comparative data.

Upacicalcet: Phase 3 Placebo-Controlled Trial
(NCT03801980)

Study Design: A phase 3, randomized, double-blind, placebo-controlled, parallel-group study

conducted in Japan.[6]

Patient Population: 153 hemodialysis patients with SHPT, defined as serum intact PTH

(iPTH) >240 pg/mL and corrected calcium ≥8.4 mg/dL.[6]

Intervention: Patients were randomized (2:1) to receive intravenous Upacicalcet or placebo

three times a week after each hemodialysis session for 24 weeks.[6]
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Dosing: The initial dose of Upacicalcet was 25 or 50 µg, titrated up to a maximum of 300 µg

based on iPTH and calcium levels.

Primary Outcome: The percentage of patients achieving the target mean serum iPTH

concentration (60–240 pg/mL) during the evaluation period of weeks 22-24.[6]

Secondary Outcomes: Percentage of patients achieving ≥30% and ≥50% reduction in iPTH

from baseline, and changes in bone metabolism markers.
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Caption: Generalized workflow for a Phase 3 calcimimetic clinical trial.

Etelcalcetide vs. Cinacalcet Head-to-Head Trial
Study Design: A randomized, active-controlled trial comparing intravenous etelcalcetide with

oral cinacalcet.
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Patient Population: 683 adult hemodialysis patients with PTH levels higher than 500 pg/mL.

Intervention: Patients were randomized to receive either IV etelcalcetide three times weekly

with dialysis or daily oral cinacalcet for 26 weeks.

Primary Outcome: To demonstrate the noninferiority of etelcalcetide to cinacalcet in

achieving a >30% reduction from baseline in mean predialysis PTH concentrations during

weeks 20-27.

Secondary Outcomes: Included superiority in achieving >30% and >50% PTH reduction.

Conclusion
Upacicalcet has demonstrated significant efficacy in lowering PTH levels in hemodialysis

patients with SHPT, achieving target iPTH levels in a substantial proportion of patients in its

phase 3 trial.[6] Its key advantages appear to be its intravenous route of administration,

ensuring adherence, and a potentially more favorable gastrointestinal safety profile compared

to oral cinacalcet.

While direct comparative trials are lacking, data from separate studies suggest that the PTH-

lowering effect of Upacicalcet is robust. A study on switching patients from etelcalcetide to

upacicalcet suggests upacicalcet may be less likely to cause hypocalcemia. The choice

between Upacicalcet and other calcimimetics will likely depend on a comprehensive

evaluation of individual patient characteristics, including PTH severity, serum calcium levels,

history of gastrointestinal issues, and medication adherence. Further head-to-head trials and

network meta-analyses that include Upacicalcet are needed to definitively establish its

comparative effectiveness and safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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